Efinaconazole
Overview
Description
Efinaconazole is a triazole antifungal medication primarily used for the treatment of onychomycosis, a fungal infection of the nail. It is marketed under the brand name Jublia and is available as a 10% topical solution. This compound acts as a 14α-demethylase inhibitor, disrupting the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Scientific Research Applications
Efinaconazole has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound in the development and validation of analytical methods, such as high-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC)
Medicine: this compound is primarily used for the treatment of onychomycosis.
Mechanism of Action
Efinaconazole is an antifungal agent primarily used to treat onychomycosis, a fungal infection of the nail . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
This compound’s primary target is the fungal lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital constituent of fungal cell membranes .
Mode of Action
This compound acts as an azole antifungal . It inhibits the activity of fungal lanosterol 14α-demethylase . This interaction leads to a decrease in ergosterol production and an accumulation of 4,4-dimethylsterols and 4α-methylsterols .
Biochemical Pathways
This compound affects the ergosterol biosynthesis pathway . By inhibiting the enzyme lanosterol 14α-demethylase, it blocks the conversion of lanosterol to ergosterol . This blockage leads to a decrease in ergosterol levels and an accumulation of 14α-methyl sterols . The disruption of this pathway leads to changes in the fungal cell membrane, affecting its integrity and function .
Pharmacokinetics
The pharmacokinetics of this compound reveal that it has a half-life of 29.9 hours in healthy patients . The concentration-time profiles for this compound and its major metabolite are relatively stable, with only minor fluctuations during the 24-hour dosing interval . Systemic exposure to this compound is low , indicating that it is primarily acting at the site of application.
Result of Action
The inhibition of ergosterol biosynthesis by this compound leads to morphological and ultrastructural changes in the fungal cells . These changes become more prominent with increasing drug concentrations . The decrease in ergosterol and the accumulation of 14α-methyl sterols disrupt the integrity and function of the fungal cell membrane, leading to fungal cell death .
Safety and Hazards
Efinaconazole may cause application site irritation such as redness, swelling, burning, itching, and blisters . It is suspected of damaging fertility or the unborn child . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/eye protection/face protection .
Future Directions
Efinaconazole has been shown to have a more potent antifungal activity in vitro than the most commonly used onychomycosis treatments . High antifungal drug concentrations have been demonstrated in the nail of onychomycosis patients, and effectiveness of this compound topical solution, 10% confirmed in two large well-controlled multicenter Phase 3 clinical studies in patients with mild-to-moderate disease .
Biochemical Analysis
Biochemical Properties
Efinaconazole is an azole antifungal . It inhibits fungal lanosterol 14α-demethylase involved in the biosynthesis of ergosterol . Ergosterol is a vital component of fungal cell membranes . By inhibiting the production of ergosterol, this compound disrupts the integrity of the fungal cell membrane, leading to fungal cell death .
Cellular Effects
This compound’s primary cellular effect is the disruption of the fungal cell membrane . This disruption is due to the inhibition of ergosterol production, a key component of the fungal cell membrane . The inhibition of ergosterol production leads to changes in the cell membrane’s structure and function, ultimately resulting in fungal cell death .
Molecular Mechanism
This compound acts by inhibiting the enzyme lanosterol 14α-demethylase . This enzyme is involved in the biosynthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, this compound prevents the production of ergosterol, leading to a disruption in the fungal cell membrane and ultimately, cell death .
Temporal Effects in Laboratory Settings
It is known that this compound has a plasma half-life of 29.9 hours in healthy patients . This suggests that this compound may have prolonged effects in the body after administration.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been studied primarily in the context of onychomycosis . These studies have shown that this compound can effectively prevent fungal infection in treated groups
Metabolic Pathways
This compound undergoes oxidative metabolism via multiple CYP isoenzymes, principally CYP2C19 and 3A4 . The major metabolite (H3) is inactive .
Transport and Distribution
It is known that this compound is applied topically and is intended for external use only .
Subcellular Localization
Given its mechanism of action, it is likely that this compound interacts with the fungal cell membrane
Preparation Methods
Synthetic Routes and Reaction Conditions: Efinaconazole can be synthesized through the ring-opening addition reaction of epoxytriazole with 4-methylenepiperidine or its acid addition salt. This reaction is carried out under mild conditions without using a large excess of 4-methylenepiperidine in the presence of an alkali or an alkaline earth metal halide . Another method involves the use of an ionic liquid as a medium, which prevents the formation of related substances, shortens the reaction time, and enables easy preparation of this compound in high purity and yield .
Industrial Production Methods: The industrial production of this compound involves the reaction of 4-methylenepiperidine hydrochloride or an acid addition salt thereof with (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazole-1-group)methyl] ethylene oxide in the presence of metal alkoxide, metal halide, or metal oxide .
Chemical Reactions Analysis
Types of Reactions: Efinaconazole undergoes various chemical reactions, including substitution and addition reactions. The primary reaction involves the ring-opening addition of epoxytriazole with 4-methylenepiperidine .
Common Reagents and Conditions:
Reagents: Epoxytriazole, 4-methylenepiperidine, alkali or alkaline earth metal halide, ionic liquid.
Conditions: Mild reaction conditions, presence of a base, and use of ionic liquid to enhance yield and purity
Major Products: The major product formed from these reactions is this compound itself, which is obtained in high purity and yield .
Comparison with Similar Compounds
Efinaconazole is compared with other antifungal agents such as amorolfine, ciclopirox, and tavaborole:
Properties
IUPAC Name |
(2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEZZTICAUWDHU-RDTXWAMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167787 | |
Record name | Efinaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Efinaconazole is an azole antifungal. Efinaconazole inhibits fungal lanosterol 14α-demethylase involved in the biosynthesis of ergosterol, a constituent of fungal cell membranes., Efinaconazole is a triazole antifungal agent. Efinaconazole inhibits fungal lanosterol 14alpha-demethylase involved in ergosterol biosynthesis. The accumulation of 14alpha-methyl sterols and subsequent loss of ergosterol in the fungi cell wall may be responsible for the fungistatic and fungicidal activity of efinaconazole. Efinaconazole is shown in vitro to be substantially adsorbed to keratin but keratin binding is weak. Efinaconazole's low keratin affinity is expected to result in increased availability of free drug to the nail infection site. | |
Record name | Efinaconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09040 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Efinaconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8341 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
164650-44-6 | |
Record name | Efinaconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=164650-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Efinaconazole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164650446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Efinaconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09040 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Efinaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EFINACONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J82SB7FXWB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Efinaconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8341 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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